3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a chromone moiety, making it an interesting subject for research in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyridazine ring is formed through cyclization reactions.
Chromone Synthesis: The chromone moiety can be synthesized from salicylaldehyde derivatives through cyclization and oxidation reactions.
Coupling Reaction: The final step involves coupling the pyridazine and chromone moieties through an amide bond formation, typically using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyridazine or chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Preliminary studies might explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The pyridazine and chromone moieties might enable the compound to bind to specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)pentanamide: Similar structure with a pentanamide group.
Uniqueness
The unique combination of the pyridazine and chromone moieties in 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)propanamide distinguishes it from other compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-(2-oxochromen-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-20-16(22)9-7-12(19-20)6-8-15(21)18-13-10-11-4-2-3-5-14(11)24-17(13)23/h2-5,7,9-10H,6,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUXFKKCISBZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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